molecular formula C13H11F2N B3037701 Bis(4-fluorophenyl)methanamine CAS No. 55095-27-7

Bis(4-fluorophenyl)methanamine

Cat. No. B3037701
CAS RN: 55095-27-7
M. Wt: 219.23 g/mol
InChI Key: WRKGTUUHIURRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-fluorophenyl)methanamine is a chemical compound that appears to be a central structure in a variety of research studies, particularly those focusing on the synthesis and evaluation of ligands for the dopamine transporter (DAT). This structure is often modified to create various analogues with potential therapeutic applications, such as treatments for cocaine abuse .

Synthesis Analysis

The synthesis of compounds related to this compound involves multiple steps, including acylation, hydride reduction, and direct alkylation. These methods have been employed to create a series of N-substituted analogues, which have shown to be effective dopamine uptake inhibitors . Additionally, the synthesis of novel polyimides derived from related diamine monomers demonstrates the versatility of this structure in creating materials with desirable properties such as solubility in organic solvents and thermal stability .

Molecular Structure Analysis

The molecular structure of this compound and its analogues is crucial for their interaction with the dopamine transporter. The introduction of various substituents can significantly affect the binding affinity and selectivity for DAT. For instance, the presence of a basic tropane nitrogen is essential for activity at the DAT, while nonbasic nitrogen-containing ligands are virtually inactive . The geometry of substituents also plays a role in the electronic properties and solubility of the compounds, as seen in fullerene bis-adducts .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is explored in the context of their binding to the dopamine transporter. The introduction of different N-substituents has been shown to achieve a separation of binding affinities for DAT versus muscarinic m1 receptors, which is significant for the development of selective therapeutic agents . Furthermore, the synthesis of chiral piperazines from these derivatives has revealed that the configuration of the hydroxyl group can influence selectivity for DAT over the serotonin transporter (SERT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound-related compounds are tailored through structural modifications. For example, the synthesis of novel polyimides from related diamine monomers results in materials with high thermal stability and good mechanical properties . The redox properties of bis(4-methoxyphenyl)amino derivatives have been characterized, showing reversible redox waves and a red shift in the UV/VIS absorption spectrum . These properties are essential for the potential application of these compounds in various fields, including organic electronics and pharmacotherapy.

Scientific Research Applications

Analysis in Pharmaceuticals

A study by El-Sherbiny et al. (2005) focused on the separation of flunarizine hydrochloride and its degradation products, including bis(4-fluorophenyl)methanamine, using micellar liquid chromatography. This technique was applied for determining flunarizine in pure form and in dosage forms, highlighting the importance of this compound in pharmaceutical analysis (El-Sherbiny et al., 2005).

Phase Behavior in Molecular Crystals

Saito et al. (1998) investigated the heat capacity of bis(4-fluorophenyl)methanone, a compound related to this compound, highlighting how impurities can significantly affect the thermal behavior and phase transitions in molecular crystals (Saito et al., 1998).

Cellular Imaging and Photocytotoxicity

Basu et al. (2014) synthesized Iron(III) complexes using ligands related to this compound. These complexes displayed photocytotoxicity in red light, making them potential candidates for cellular imaging and cancer therapy (Basu et al., 2014).

Ligand Affinity in Neurological Research

Prisinzano et al. (2002) explored piperidine analogues of a compound structurally similar to this compound for their binding affinity to the dopamine transporter. This research is significant in understanding neurological disorders and drug design (Prisinzano et al., 2002).

Anti-Cancer Properties

A study by Ishak et al. (2019) synthesized a new fluorene derivative structurally related to this compound. They examined its in-vitro anticancer activity, contributing to the development of new cancer treatments (Ishak et al., 2019).

Chemical Reactivity and Ligand Formation

Bheemaraju et al. (2012) investigated the reactivity of dinucleating bis(iminopyridine) ligands, related to this compound, with nickel. Their research contributes to our understanding of ligand formation and chemical reactivity in metal complexes (Bheemaraju et al., 2012).

Metabolism Studies

Lavrijsen et al. (1992) studied the metabolism of flunarizine, including degradation products like this compound, in different species. Such studies are crucial for understanding drug metabolism and pharmacokinetics (Lavrijsen et al., 1992).

Material Synthesis and Characterization

Wang et al. (2012) included this compound derivatives in the synthesis of new poly(arylene ether sulfone) membranes. This research is significant for the development of materials with potential applications in fuel cells (Wang et al., 2012).

Safety and Hazards

“Bis(4-fluorophenyl)methanamine” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

bis(4-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKGTUUHIURRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252426
Record name 4-Fluoro-α-(4-fluorophenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55095-27-7
Record name 4-Fluoro-α-(4-fluorophenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55095-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-α-(4-fluorophenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(4-fluorophenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixed solution of bis(4-fluorophenyl)methylformamide (13.9 g, 56.2 mmol), concentrated hydrochloric acid (80 ml) and methanol (160 ml) was stirred at 90° C. for 1.5 hours and cooled to room temperature, then a 6 N aqueous sodium hydroxide solution (170 ml) was added thereto, and the mixture was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to give the objective product as a solid material. Yield (amount) 11.5 g, yield (rate) 93.5%
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-fluorophenyl)methanamine
Reactant of Route 2
Reactant of Route 2
Bis(4-fluorophenyl)methanamine
Reactant of Route 3
Reactant of Route 3
Bis(4-fluorophenyl)methanamine
Reactant of Route 4
Bis(4-fluorophenyl)methanamine
Reactant of Route 5
Reactant of Route 5
Bis(4-fluorophenyl)methanamine
Reactant of Route 6
Bis(4-fluorophenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.